4-(Dimethylamino)-3-formylbenzonitrile
Overview
Description
“4-(Dimethylamino)-3-formylbenzonitrile” is a derivative of pyridine, similar to 4-Dimethylaminopyridine (DMAP) and 4-Dimethylaminocinnamaldehyde . DMAP is a white solid that is more basic than pyridine, due to the resonance stabilization from the NMe2 substituent . It is used as a nucleophilic catalyst for a variety of reactions .
Molecular Structure Analysis
The molecular structure of “this compound” seems to be complex and interesting. For instance, the structure and dynamics of a similar compound, crystalline 4-(dimethylamino) benzaldehyde, were assessed through Inelastic Neutron Scattering (INS) spectroscopy combined with periodic DFT calculations .
Chemical Reactions Analysis
DMAP, a similar compound, is known to be a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .
Scientific Research Applications
Conformational Changes and Excited State Electron Transfer
Research has explored the conformational changes and excited state electron transfer in 4-(Dimethylamino)-3-formylbenzonitrile and its analogs. Grassian et al. (1989) studied the time-of-flight mass spectra of this compound, revealing significant geometric changes upon excitation (Grassian, Warren, Bernstein, & Secor, 1989). Similarly, Warren et al. (1988) reported on the chemical reactions in isolated clusters of this compound, indicating changes in geometry associated with the dimethylamino group's rotation and inversion upon excitation (Warren, Bernstein, & Seeman, 1988).
Spectroscopic Investigations and Internal Conversion
Kwok et al. (2003) utilized time-resolved spectroscopic methods to investigate the charge transfer reaction of photoexcited this compound, revealing insights into its intramolecular charge transfer dynamics (Kwok et al., 2003). Druzhinin et al. (2003) studied the thermally activated internal conversion of this compound, providing valuable information on the mechanisms underlying its fluorescence decay and quantum yield in different solvents (Druzhinin, Demeter, Galievsky, Yoshihara, & Zachariasse, 2003).
Molecular Structure and Crystal Packing
Heine et al. (1994) analyzed the structure and crystal packing of this compound, focusing on the amino N atom's pyramidal character and its displacement from the phenyl ring plane (Heine, Herbst-Irmer, Stalke, Kühnle, & Zachariasse, 1994).
Synthesis and Spectroscopic Analysis
Kobayashi et al. (2010) developed a facile method for synthesizing derivatives of this compound, contributing to the understanding of its chemical properties and potential applications (Kobayashi, Matsumoto, Nakamura, Fukamachi, & Konishi, 2010).
Theoretical Studies and Nonradiative Decay
Xu et al. (2005) conducted theoretical studies on the photoinduced singlet and triplet excited states of this compound, offering insights into the intersystem crossing processes and charge-transfer triplet states (Xu, Cao, & Zhang, 2005). Suda and Yokogawa (2017) examined the potential-energy surfaces in excited states, highlighting the role of degeneration between states in the nonradiative decay in polar solvents (Suda & Yokogawa, 2017).
Safety and Hazards
Properties
IUPAC Name |
4-(dimethylamino)-3-formylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-12(2)10-4-3-8(6-11)5-9(10)7-13/h3-5,7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNJUFXEMPKNPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C#N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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